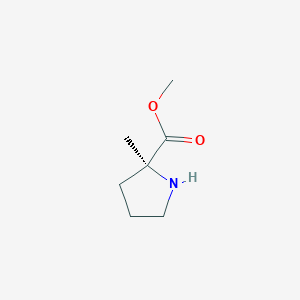

(S)-Methyl 2-methylpyrrolidine-2-carboxylate

Vue d'ensemble

Description

(S)-Methyl 2-methylpyrrolidine-2-carboxylate is a chemical compound that is widely used in scientific research and lab experiments. It is a colorless, odorless, and crystalline solid that is soluble in water and alcohols. This compound has a variety of applications in the lab, including as a reagent for the synthesis of other compounds, as a catalyst for reactions, and as a component of buffer solutions. In addition, (S)-Methyl 2-methylpyrrolidine-2-carboxylate has a number of biochemical and physiological effects and can be used to study various biological processes.

Applications De Recherche Scientifique

Synthesis of Pinacol Boronic Esters

(S)-Methyl 2-methylpyrrolidine-2-carboxylate: is used in the synthesis of pinacol boronic esters , which are pivotal in organic synthesis. The compound can facilitate catalytic protodeboronation, allowing for the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for creating complex molecules and has applications in the synthesis of pharmaceuticals and agrochemicals.

Radical-Polar Crossover Reactions

The compound serves as a building block in radical-polar crossover reactions. These reactions are essential for constructing carbon-carbon bonds in a controlled manner, enabling the synthesis of various organic compounds with high precision .

Homologation Reactions

Homologation reactions, which involve the lengthening of carbon chains, utilize (S)-Methyl 2-methylpyrrolidine-2-carboxylate . This is particularly useful in the development of new drugs and chemicals by modifying existing molecular structures to enhance their properties .

Conjunctive Cross Coupling

In conjunctive cross-coupling reactions, (S)-Methyl 2-methylpyrrolidine-2-carboxylate can be used to join two different organic groups. This application is significant in the creation of diverse molecular architectures found in natural products and medicinal compounds .

Asymmetric Hydroboration

The compound plays a role in asymmetric hydroboration reactions, a method reported by H. C. Brown. It’s used to introduce boron into organic molecules, which is a critical step in the synthesis of various boron-containing drugs .

Synthesis of Organoboron Compounds

Organoboron compounds, which are synthesized using (S)-Methyl 2-methylpyrrolidine-2-carboxylate , are essential in modern organic chemistry for applications such as Suzuki-Miyaura coupling—a widely used reaction in drug discovery and material science .

Protodeboronation of Alkyl Boronic Esters

The compound is also involved in the protodeboronation of alkyl boronic esters. This process is crucial for removing the boron moiety from molecules at the end of a synthetic sequence, which is often a challenging step in chemical syntheses .

Synthesis of Fluorinated Pyrrolidines

Lastly, (S)-Methyl 2-methylpyrrolidine-2-carboxylate can be used in the synthesis of fluorinated pyrrolidines. These compounds have applications in medicinal chemistry due to their potential biological activity and ability to improve the pharmacokinetic properties of drug molecules .

Mécanisme D'action

Target of Action

(S)-Methyl 2-methylpyrrolidine-2-carboxylate is a derivative of proline . Proline is a proteinogenic amino acid that plays a crucial role in protein synthesis and structure.

Mode of Action

As a proline derivative, it may interact with biological systems in a similar manner to proline, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Pharmacokinetics

Its solubility in water is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Action Environment

It is recommended to store the compound at 4°c, protected from light, and under nitrogen . These conditions may help maintain the compound’s stability and efficacy.

Propriétés

IUPAC Name |

methyl (2S)-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNBDZFBJCGDIV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-methylpyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)